Spebrutinib

説明

特性

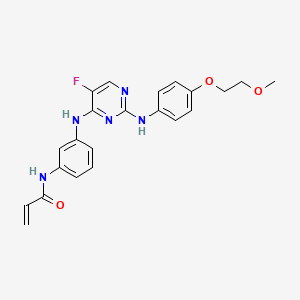

IUPAC Name |

N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBDTLQSDKGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026012 | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202757-89-8 | |

| Record name | Spebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202757898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRU6NG543J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spebrutinib's Inhibition of B-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of spebrutinib (CC-292), a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK). It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in its inhibition of the B-cell receptor (BCR) signaling cascade.

Introduction to this compound and B-Cell Receptor Signaling

The B-cell receptor signaling pathway is fundamental for B-cell development, differentiation, activation, and survival.[1][2] Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune diseases.[3][4] Bruton's tyrosine kinase, a non-receptor tyrosine kinase, is a critical downstream mediator of the BCR signaling pathway.[5][6] Upon BCR engagement with an antigen, a signaling cascade is initiated, leading to the activation of BTK.[6][7] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCG2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell proliferation and survival.[8][9]

This compound is a small-molecule inhibitor that selectively and irreversibly binds to the cysteine residue (Cys481) in the active site of BTK.[10][11] This covalent bond permanently inactivates the enzyme, thereby blocking the transduction of downstream signals from the BCR.[7] By inhibiting BTK, this compound effectively suppresses B-cell activation, proliferation, and the production of inflammatory cytokines.[12][13]

Quantitative Data on this compound's Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay/Context | Reference |

| BTK IC50 | 0.5 nM | Biochemical Assay | [10] |

| BTK IC50 | 9.2 nM | Kinase Activity Assay | [3] |

| TEC IC50 | 8.4 nM | Kinase Activity Assay | [3] |

| ITK IC50 | 1050 nM | Kinase Activity Assay | [3] |

| B-cell Proliferation IC50 | 0.7 µM | In vitro human B-cells | [12] |

| T-cell Proliferation IC50 | 4.6 µM | In vitro human T-cells | [12] |

| EGFR EC50 | 4.7 µM | Cellular Assay (A431 cells) | [14] |

| hWB EC50 | 140 nM | Human Whole Blood Assay | [14] |

| BTK Occupancy (Median) | 83% | Peripheral blood in RA patients | [12][13] |

Table 1: In Vitro Potency and Selectivity of this compound.

| Parameter | Value | Patient Population | Reference |

| Median BTK Occupancy (Week 1) | 83% | Rheumatoid Arthritis | [12] |

| Median BTK Occupancy (Week 2) | 86% | Rheumatoid Arthritis | [12] |

| Median BTK Occupancy (Week 4) | 88% | Rheumatoid Arthritis | [12] |

| ACR20 Response (Week 4) | 41.7% (vs 21.7% placebo) | Rheumatoid Arthritis | [12][13] |

Table 2: Clinical Pharmacodynamic and Efficacy Data for this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Biochemical Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and other kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a generic kinase substrate (e.g., Poly-Glu-Tyr) are prepared in a kinase assay buffer.[5]

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and this compound. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[5]

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as:

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular B-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of B-cells.

Methodology:

-

Cell Isolation: Primary human B-cells (CD19+) are isolated from peripheral blood mononuclear cells (PBMCs) using methods like density gradient centrifugation with Ficoll.[16]

-

Cell Culture and Stimulation: The isolated B-cells are cultured in appropriate media and stimulated to proliferate using agents that activate the B-cell receptor, such as anti-IgM antibodies or CpG oligonucleotides (which stimulate Toll-like receptor 9).[12]

-

Compound Treatment: The stimulated B-cells are treated with various concentrations of this compound.

-

Proliferation Measurement: After a defined incubation period (e.g., 72 hours), cell proliferation is measured using assays such as:

-

MTS Assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay): Measures the metabolic activity of viable cells, which correlates with cell number.[12]

-

[3H]-thymidine incorporation: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA.

-

-

Data Analysis: The IC50 value for the inhibition of B-cell proliferation is calculated from the dose-response curve.

BTK Occupancy Assay

Objective: To measure the percentage of BTK enzyme that is covalently bound by this compound in clinical samples.

Methodology:

-

Sample Collection and Processing: Peripheral blood mononuclear cells (PBMCs) are isolated from patients treated with this compound.[17][18]

-

Cell Lysis: The PBMCs are lysed to release the cellular proteins, including BTK.

-

Measurement of Free and Total BTK: A duplexed assay, often utilizing TR-FRET, is employed to quantify both the total amount of BTK protein and the amount of free (unbound) BTK.[15]

-

Total BTK: A pair of antibodies targeting different epitopes of BTK is used.

-

Free BTK: One antibody targets a BTK epitope, while the other is a probe that covalently binds to the Cys481 residue of unoccupied BTK.[19]

-

-

Data Analysis: The percentage of BTK occupancy is calculated using the following formula: % Occupancy = (1 - (Free BTK / Total BTK)) * 100

Visualizations of Signaling Pathways and Experimental Workflows

B-Cell Receptor Signaling Pathway and this compound's Point of Inhibition

Caption: this compound covalently binds to and inhibits BTK, blocking downstream signaling.

Experimental Workflow for Assessing this compound's Cellular Activity

Caption: Workflow for determining the IC50 of this compound on B-cell proliferation.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's mechanism from administration to therapeutic effect.

Conclusion

This compound is a highly potent and selective covalent inhibitor of BTK that effectively disrupts the B-cell receptor signaling pathway. Its mechanism of action, characterized by the irreversible inactivation of BTK, leads to the suppression of B-cell proliferation and activation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in drug development. The visualized pathways and workflows further clarify the integral role of this compound in the modulation of B-cell biology, underscoring its therapeutic potential in the treatment of B-cell-mediated diseases.

References

- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.mdedge.com [cdn.mdedge.com]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hematologyandoncology.net [hematologyandoncology.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beonemedinfo.com [beonemedinfo.com]

- 19. researchgate.net [researchgate.net]

Spebrutinib's Downstream Impact on Bruton's Tyrosine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream molecular effects of Spebrutinib, a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). By forming a covalent bond with the Cys481 residue in the active site of BTK, this compound effectively abrogates its kinase activity, leading to a cascade of downstream consequences within various immune cells. This guide provides a comprehensive overview of the affected signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays used to elucidate these effects.

Core Mechanism of Action and Downstream Signaling Cascades

This compound is a small molecule inhibitor that demonstrates high affinity for BTK, with an IC50 value of approximately 0.5 nM.[1] Its primary mechanism involves the irreversible inhibition of BTK, a critical non-receptor tyrosine kinase in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR).[2][3] This inhibition disrupts the downstream signaling cascades that are crucial for the proliferation, differentiation, and activation of B-cells and other immune cells like macrophages and mast cells.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR initiates a signaling cascade that is heavily reliant on BTK. This compound's inhibition of BTK disrupts this pathway at a pivotal point, leading to the following downstream effects:

-

Inhibition of Phospholipase Cγ2 (PLCγ2) Activation: BTK is responsible for the phosphorylation and subsequent activation of PLCγ2. This compound's blockade of BTK prevents this phosphorylation event.

-

Suppression of Downstream Messengers: Activated PLCγ2 typically cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Inhibition of PLCγ2 activation by this compound leads to reduced levels of these second messengers.

-

Attenuation of NF-κB and MAPK Signaling: The reduction in IP3 and DAG levels ultimately leads to the suppression of key downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for B-cell survival, proliferation, and cytokine production.

Fc Receptor (FcR) Signaling Pathway

BTK also plays a crucial role in signaling downstream of Fc receptors, which are involved in antibody-mediated immune responses in cells like macrophages, neutrophils, and mast cells. This compound's inhibition of BTK in these cells leads to:

-

Reduced Cytokine Production: Inhibition of FcγR-stimulated TNF-α production in macrophages.

-

Decreased Degranulation: Potent inhibition of FcεR-induced basophil degranulation.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on the downstream effects of this compound from various in vitro and clinical studies.

| Parameter | Value | Cell/System | Reference |

| BTK IC50 | 0.5 nM | Biochemical Assay | [1] |

| Basophil Degranulation IC50 | < 1 µM | Human Basophils | |

| Osteoclastogenesis Inhibition | 66% at 0.1 µM | Human Monocytes | |

| EC50 in hWB | 140 nM | Human Whole Blood | [4] |

| EGFR EC50 | 4.7 µM | A431 Cells | [4] |

| Parameter | This compound Group | Placebo Group | P-value | Reference |

| Median BTK Occupancy | 83% | - | - | [2] |

| ACR20 Response (Week 4) | 41.7% | 21.7% | 0.2493 | [2] |

| Change in Serum CXCL13 | Significantly Reduced | - | < 0.05 | [2] |

| Change in Serum MIP-1β | Significantly Reduced | - | < 0.05 | [2] |

| Change in Serum CTX-I | Significantly Reduced | - | < 0.05 | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the downstream effects of this compound.

Western Blotting for Phospho-PLCγ2

This protocol is designed to assess the phosphorylation status of PLCγ2 in B-cells following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture primary human B-cells or a suitable B-cell line (e.g., Ramos) and treat with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PLCγ2 (pPLCγ2). Subsequently, strip the membrane and re-probe with an antibody for total PLCγ2 as a loading control.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the pPLCγ2 signal to the total PLCγ2 signal.

Flow Cytometry for B-cell Subsets

This protocol outlines the procedure for analyzing the impact of this compound on different B-cell populations in whole blood.

Methodology:

-

Blood Collection and Staining: Collect whole blood from subjects treated with this compound or placebo. Stain the samples with a cocktail of fluorescently-labeled antibodies against B-cell surface markers such as CD19, CD27, CD38, and IgD.

-

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

-

Data Acquisition: Acquire the stained samples on a flow cytometer.

-

Gating Strategy and Analysis:

-

Gate on lymphocytes based on forward and side scatter properties.

-

Identify total B-cells as CD19-positive events.

-

Within the CD19+ population, delineate B-cell subsets:

-

Mature-naïve B-cells: CD27-CD38-IgD+

-

Transitional B-cells: CD27-CD38+

-

-

-

Data Reporting: Report the percentage or absolute count of each B-cell subset.

Osteoclastogenesis Assay

This assay evaluates the effect of this compound on the differentiation of monocytes into osteoclasts.[5][6]

Methodology:

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in the presence of M-CSF to generate osteoclast precursors.

-

Induction of Differentiation: Induce osteoclast differentiation by adding RANKL to the culture medium. Treat the cells with different concentrations of this compound or a vehicle control.

-

TRAP Staining: After a defined culture period (typically 7-14 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Microscopy and Quantification: Visualize the cells under a microscope and count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.

-

Data Analysis: Compare the number of osteoclasts in the this compound-treated groups to the control group to determine the percentage of inhibition.

Conclusion

This compound's potent and irreversible inhibition of BTK has profound downstream effects on key signaling pathways within B-cells and other immune cells. By disrupting the BCR and FcR signaling cascades, this compound effectively modulates B-cell activation, proliferation, and cytokine production, as well as the functions of myeloid cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals investigating the molecular mechanisms and therapeutic potential of this compound and other BTK inhibitors. Further research will continue to delineate the intricate downstream consequences of BTK inhibition and its implications for the treatment of B-cell malignancies and autoimmune disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. A New Method to Sort Differentiating Osteoclasts into Defined Homogeneous Subgroups [mdpi.com]

- 6. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Research on Spebrutinib for Autoimmune Disorders

Introduction: Spebrutinib, also known as CC-292 or AVL-292, is an orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a second-generation BTK inhibitor, it demonstrates high selectivity and potency through an irreversible, covalent binding mechanism.[3][4] BTK is a critical non-receptor tyrosine kinase in the signaling pathways of the B-cell receptor (BCR) and Fc receptors, making it a key regulator of B-cell and myeloid cell activation, proliferation, and differentiation.[5][6] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[4][7] Consequently, targeting BTK has emerged as a promising therapeutic strategy for conditions like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[5][8] This technical guide provides a comprehensive overview of the early-stage preclinical and clinical research on this compound for autoimmune disorders.

Mechanism of Action

This compound exerts its therapeutic effect by selectively and irreversibly inhibiting BTK.[4] It forms a covalent bond with the Cys481 residue within the ATP-binding site of the BTK enzyme, leading to sustained inactivation of its kinase activity.[3][4][6]

BTK is a crucial downstream mediator of the B-cell receptor (BCR) signaling cascade. Upon BCR engagement by an antigen, BTK is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2). This initiates a cascade of downstream signaling events involving NF-κB, NFAT, and MAPK pathways, which are essential for B-cell survival, activation, and proliferation.[5] By blocking BTK, this compound effectively abrogates these downstream signals, thereby inhibiting B-cell-mediated immune responses.[2][3] Furthermore, BTK is expressed in myeloid cells and plays a role in Fc receptor signaling, which is involved in inflammation and tissue damage in autoimmune diseases.[2][5]

Preclinical Research

This compound's activity has been characterized in a range of in vitro and in vivo preclinical models.

In Vitro Studies

In vitro experiments using primary human cells demonstrated this compound's potent inhibitory effects on various immune cell functions crucial to autoimmune pathology.[2]

Table 1: In Vitro Inhibitory Activity of this compound

| Target / Process | Cell Type | Metric | Value / Result | Citation(s) |

|---|---|---|---|---|

| BTK Inhibition | - | IC₅₀ | < 0.5 nM | [3][4] |

| B-Cell Proliferation | Primary Human B Cells | IC₅₀ | 0.7 µM | [2] |

| T-Cell Proliferation | Primary Human T Cells | IC₅₀ | 4.6 µM | [2] |

| B-Cell Activation | Primary Human B Cells | Effect | Reduced CD86, CD40, CD54, CD69 expression | [2] |

| Cytokine Production | Primary Human B Cells | Effect | Inhibited IL-6 production | [2] |

| B-Cell Differentiation | Primary Human B Cells | Effect | Inhibited differentiation to plasmablasts | [2] |

| IgG Secretion | Primary Human B Cells | Effect | Inhibited IgG secretion | [2] |

| Osteoclastogenesis | Primary Human Osteoclasts | Effect | Reduced osteoclast formation |[2][7] |

Experimental Protocols:

-

Cellular Proliferation Assays: Primary human B cells and T cells were isolated and cultured. Cells were stimulated to induce proliferation in the presence of varying concentrations of this compound. Proliferation was typically measured via incorporation of a radioactive tracer (e.g., ³H-thymidine) or a colorimetric assay (e.g., MTS). The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve.[2]

-

Cytokine Production Assays: Primary human lymphoid and myeloid cells were cultured and stimulated (e.g., via BCR cross-linking for B cells). Supernatants were collected after treatment with this compound or a vehicle control. Cytokine levels (e.g., IL-6, TNFα) were quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays.[2]

-

Osteoclastogenesis Assay: Primary human monocytes were cultured with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into osteoclasts. This compound was added at various concentrations, and osteoclast formation was assessed by counting multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells.[2]

In Vivo Animal Studies

The efficacy of this compound was evaluated in a mouse model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.

Table 2: In Vivo Efficacy of this compound in Collagen-Induced Arthritis (CIA) Mouse Model

| Dosage | Outcome | Result | Citation(s) |

|---|---|---|---|

| 3-30 mg/kg (Oral) | Clinical Symptoms | Suppression of inflammation | [1] |

| 3-30 mg/kg (Oral) | Joint & Paw Swelling | Significant reduction | [1] |

| 3-30 mg/kg (Oral) | Paw Redness | Visible reduction |[1] |

Experimental Protocols:

-

Collagen-Induced Arthritis (CIA) Model: Arthritis was induced in mice, typically DBA/1 strains, by immunization with type II collagen emulsified in Freund's adjuvant. Following the development of clinical signs of arthritis, mice were randomized into treatment groups. This compound was administered orally at doses ranging from 3 to 30 mg/kg. Control groups received a vehicle. Disease severity was monitored regularly by scoring clinical signs such as paw swelling (measured by caliper), erythema, and joint stiffness.[1][7]

Clinical Research in Rheumatoid Arthritis (Phase 2a)

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study (NCT01975610) was conducted to evaluate the efficacy, safety, and mechanism of action of this compound in patients with active rheumatoid arthritis.[2][9]

Study Design and Methodology

-

Patient Population: 47 female patients with active RA who were on a stable background dose of methotrexate.[2][5]

-

Randomization & Treatment: Patients were randomized to receive either this compound (375 mg/day, orally) or a matching placebo for a 4-week treatment period.[5][10]

-

Endpoints: The primary efficacy endpoint was the American College of Rheumatology 20% improvement (ACR20) response rate at week 4. Secondary endpoints included ACR50 and ACR70 responses. Pharmacodynamic markers, including BTK occupancy and serum biomarkers, were also assessed.[2]

Efficacy & Pharmacodynamic Results

While the study did not meet its primary endpoint with statistical significance, a trend toward clinical improvement was observed.[11] The trial was stopped early due to slow enrollment, which likely rendered it underpowered to detect a statistically significant effect.[12]

Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (Phase 2a, Week 4)

| Efficacy Endpoint | This compound (n=24) | Placebo (n=23) | P-value | Citation(s) |

|---|---|---|---|---|

| ACR20 | 41.7% (10/24) | 21.7% (5/23) | 0.25 | [2][10] |

| ACR50 | 16.7% (4/24) | 8.7% (2/23) | 0.7029 | [2] |

| ACR70 | 8.3% (2/24) | 4.3% (1/23) | 1.0000 |[2] |

This compound demonstrated significant target engagement and modulation of key biological pathways involved in RA pathogenesis.

Table 4: Pharmacodynamic Effects of this compound in Rheumatoid Arthritis Patients (Phase 2a)

| Parameter | Metric | Result | P-value | Citation(s) |

|---|---|---|---|---|

| BTK Occupancy | Median in peripheral blood | 83% | - | [2][6][10] |

| B-Cell Subsets | Total CD19+ & Mature-naive | Significant Increase | - | [2][10] |

| B-Cell Subsets | Transitional CD27⁻CD38⁺ | Significant Decrease | - | [2][10] |

| Serum Chemokine | CXCL13 | Significant Reduction | < 0.05 | [2][10] |

| Serum Chemokine | MIP-1β | Significant Reduction | < 0.05 | [2][10] |

| Bone Resorption | CTX-I | Significant Reduction | < 0.05 |[2][10] |

Safety and Tolerability

In the Phase 2a study, this compound was well tolerated. The incidence of treatment-emergent adverse events was comparable between the this compound and placebo groups.[2][10]

Conclusion and Future Directions

Early-stage research on this compound demonstrated a clear biological rationale and potent activity in preclinical models of autoimmune disease. The drug effectively engages its target, BTK, leading to the modulation of B-cell populations and key inflammatory and bone resorption biomarkers in patients with rheumatoid arthritis.[10]

Despite promising pharmacodynamic effects, the Phase 2a clinical trial in RA did not achieve statistical significance on its primary efficacy endpoint, a result likely confounded by the study's early termination and subsequent low statistical power.[12] The development of this compound for autoimmune indications appears to have been discontinued.[13] However, the data generated from these studies provide valuable insights into the role of BTK in autoimmunity and inform the ongoing development of other BTK inhibitors for a range of immune-mediated diseases, including multiple sclerosis, SLE, and pemphigus.[3][5] The findings underscore the importance of robust target engagement and pathway modulation as key indicators of a drug's potential, while also highlighting the challenges of clinical trial execution.

References

- 1. This compound | Src | BTK | TargetMol [targetmol.com]

- 2. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]

- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Spebrutinib (CC-292): A Preclinical Technical Guide on Efficacy in Lymphoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib, also known as CC-292 or AVL-292, is an orally bioavailable, highly selective, and potent covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies.[3] By forming an irreversible covalent bond with the cysteine 481 residue in the active site of BTK, this compound effectively blocks its kinase activity and downstream signaling cascades.[2][4] This targeted mechanism has positioned this compound as a therapeutic candidate for various B-cell lymphomas where BCR signaling is constitutively active. This guide provides an in-depth summary of the preclinical data on this compound's efficacy in lymphoma models, focusing on quantitative in vitro data, detailed experimental protocols, and the underlying molecular pathways.

Mechanism of Action: BTK Inhibition

The B-cell receptor signaling pathway is essential for the development, activation, and survival of both normal and malignant B-cells.[4] Antigen binding to the BCR initiates a signaling cascade involving the phosphorylation and activation of several kinases, with BTK playing a central role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that activates pro-survival pathways, including the NF-κB and AKT pathways.[5] In many B-cell lymphomas, this pathway is chronically active, promoting uncontrolled cell growth. This compound's targeted inhibition of BTK aims to shut down this critical survival pathway.

In Vitro Efficacy in Mantle Cell Lymphoma (MCL)

Preclinical studies have evaluated the anti-proliferative effects of this compound in a panel of Mantle Cell Lymphoma (MCL) cell lines. The sensitivity to this compound varies across different cell lines, which appears to be correlated with their dependence on the canonical NF-κB pathway.[1][6]

Data Presentation: Cell Viability

The following tables summarize the dose-dependent effects of this compound on the viability of various MCL cell lines after 72 hours of treatment, as determined by MTT assay. Data is presented as percent viability relative to untreated control cells.

Table 1: Efficacy of this compound (CC-292) in this compound-Sensitive MCL Cell Lines

| Concentration (nM) | REC-1 (% Viability) | MINO (% Viability) | UPN-1 (% Viability) |

|---|---|---|---|

| 10 | ~95% | ~98% | ~90% |

| 100 | ~75% | ~80% | ~70% |

| 1000 | ~60% | ~65% | ~55% |

Data extracted from graphical representations in Vidal-Crespo, et al., Haematologica, 2017.[1][6]

Table 2: Efficacy of this compound (CC-292) in this compound-Resistant MCL Cell Lines

| Concentration (nM) | MAVER-1 (% Viability) | Z138 (% Viability) |

|---|---|---|

| 10 | ~100% | ~100% |

| 100 | ~100% | ~98% |

| 1000 | ~95% | ~90% |

Data extracted from graphical representations in Vidal-Crespo, et al., Haematologica, 2017.[1][6]

Synergistic Effects with Lenalidomide

Combination studies have explored the potential for synergistic anti-tumor activity. In this compound-sensitive MCL cell lines, combining this compound with the immunomodulatory agent lenalidomide resulted in enhanced reduction of cell viability.

Table 3: Synergistic Effect of this compound (100 nM) and Lenalidomide (5 µM) in Sensitive MCL Cell Lines

| Treatment | MINO (% Viability) | REC-1 (% Viability) | UPN-1 (% Viability) |

|---|---|---|---|

| This compound (100 nM) | ~80% | ~75% | ~70% |

| Lenalidomide (5 µM) | ~85% | ~90% | ~80% |

| Combination | ~60% | ~55% | ~45% |

Data extracted from graphical representations in Vidal-Crespo, et al., Haematologica, 2017.[6]

In Vivo Efficacy in Lymphoma Models

While conference abstracts have reported in vivo antitumor activity of this compound in subcutaneous MCL xenograft models, detailed peer-reviewed data, including tumor growth inhibition curves and specific treatment regimens, are not publicly available at this time. Therefore, this section provides a generalized, representative protocol for conducting such a study, based on standard methodologies for lymphoma xenograft models.

Experimental Protocol: Generic Subcutaneous Lymphoma Xenograft Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of an investigational agent like this compound against a lymphoma cell line (e.g., TMD8, an ABC-DLBCL line).

-

Animal Model: 6-8 week old immunodeficient mice (e.g., NOD-scid IL2Rγnull or SCID) are typically used to prevent graft rejection.[7]

-

Cell Preparation and Implantation: Lymphoma cells (e.g., 1 x 10⁷ TMD8 cells) are harvested during logarithmic growth phase, washed, and resuspended in a mixture of sterile PBS and Matrigel.[7] The cell suspension is then injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are measured with calipers twice weekly. Once tumors reach a predetermined average volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[7]

-

Drug Administration: this compound would be formulated in an appropriate vehicle and administered orally (p.o.) via gavage daily at specified doses (e.g., 10, 30, 50 mg/kg). The control group receives the vehicle alone.

-

Efficacy Assessment: Tumor volumes and mouse body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Survival studies may also be conducted.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess target engagement, for instance, by measuring the phosphorylation of BTK via western blot or immunohistochemistry.

Detailed Experimental Protocols (In Vitro)

The following protocols are based on the methodologies described in preclinical studies of this compound.[6]

Protocol 1: Cell Culture and Viability (MTT) Assay

This protocol is used to determine the effect of this compound on the proliferation and viability of lymphoma cell lines.

-

Cell Lines and Culture: MCL cell lines (REC-1, MINO, UPN-1, MAVER-1, Z138) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Cells are seeded into 96-well plates at an appropriate density (e.g., 1.5 x 10⁴ cells/well) in a final volume of 100 µL.

-

Compound Preparation and Addition: this compound (CC-292) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium. The final DMSO concentration should not exceed 0.1%. Various concentrations of this compound (e.g., 10 nM to 1000 nM) are added to the wells. Control wells receive vehicle (DMSO) only.

-

Incubation: Plates are incubated for 72 hours.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Formazan Formation: Plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

-

Analysis: The viability of treated cells is calculated as a percentage of the viability of the vehicle-treated control cells.

Protocol 2: Western Blot for BTK Phosphorylation

This protocol is used to confirm that this compound inhibits its target, BTK, within the lymphoma cells.

-

Cell Treatment: MCL cells are cultured in flasks and pre-incubated with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

BCR Stimulation: To induce BTK phosphorylation, cells are stimulated with an anti-IgM antibody (25 µg/mL) for 30 minutes. Unstimulated controls are also included.

-

Cell Lysis: Cells are harvested, washed with cold PBS, and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated BTK (pBTK Tyr223).

-

After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is washed again.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Stripping and Re-probing: The membrane is stripped and re-probed with antibodies for total BTK and a loading control (e.g., α-tubulin or β-actin) to ensure equal protein loading.

Conclusion

The available preclinical data demonstrate that this compound is a potent and selective inhibitor of BTK. In vitro studies on Mantle Cell Lymphoma cell lines show that this compound effectively reduces cell viability in a dose-dependent manner, particularly in cell lines reliant on the canonical NF-κB pathway.[6] Furthermore, it exhibits synergistic activity when combined with lenalidomide, suggesting potential for combination therapies. While in vivo efficacy in lymphoma models has been suggested, the lack of detailed, publicly available peer-reviewed data highlights an area where further information is needed to fully assess its preclinical profile. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of this compound in lymphoma.

References

- 1. A three-dimensional cellular model of mantle cell lymphoma is developed [clinicbarcelona.org]

- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. haematologica.org [haematologica.org]

- 6. Bruton’s Tyrosine Kinase Targeting in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ibrutinib improves diffuse large B-cell lymphoma survival - NCI [cancer.gov]

understanding the metabolic pathways of Spebrutinib in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Pathways of Spebrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as CC-292 or AVL-292) is an orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for treating B-cell malignancies and autoimmune diseases.[4][5] Understanding the metabolic fate of this compound is critical for its development and for anticipating potential drug-drug interactions and toxicities. This guide provides a detailed overview of the in vitro metabolic pathways of this compound, based on available scientific literature. The primary methodologies, quantitative data on metabolites, and visual representations of the metabolic processes are presented to offer a comprehensive resource for professionals in the field.

Metabolic Pathways of this compound

In vitro studies using rat liver microsomes (RLM) have been instrumental in elucidating the phase I metabolic pathways of this compound.[4][6][7] These investigations revealed that this compound undergoes extensive metabolism, leading to the formation of at least fourteen distinct phase I metabolites.[4][6][8] The primary metabolic reactions observed are oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction.[6][7][8]

The main sites of metabolism predicted by in silico models and confirmed by in vitro experiments include the acrylamide group and the methoxy group at the opposite end of the molecule.[4] Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are predicted to play a significant role in these transformations.[4]

Key metabolic transformations include:

-

Oxidation and Hydroxylation: These are common metabolic routes for this compound, leading to the formation of various hydroxylated and oxidized metabolites.[6][7]

-

O-dealkylation: The methoxyethoxy side chain is a site for O-dealkylation.[6][7]

-

Epoxidation: The acrylamide moiety can undergo epoxidation to form reactive epoxide intermediates (glycidamide).[4][7] These intermediates are noteworthy as they can bind to macromolecules like proteins and DNA.[4]

-

Defluorination: An unusual but observed pathway for this compound is the oxidative defluorination of the fluoropyrimidine ring.[4][6] This can be a concern as the release of fluoride ions can potentially lead to toxicity.[4]

-

Reduction: Reduction reactions have also been proposed as a metabolic pathway for this compound.[6][7]

Furthermore, the metabolism of this compound can lead to the formation of reactive intermediates, such as iminium, 2-iminopyrimidin-5(2H)-one, and aldehyde species.[6][7] The acrylamide group is a structural alert for toxicity and is involved in the formation of glycidamide and aldehyde reactive intermediates.[6]

Caption: Proposed Phase I metabolic pathways of this compound.

Quantitative Summary of In Vitro Metabolites

The following table summarizes the phase I metabolites of this compound identified in vitro using rat liver microsomes. The characterization was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

| Metabolite ID | Proposed Biotransformation |

| M1 | O-demethylation |

| M2 | Epoxidation of M1 |

| M3 | Hydroxylation |

| M4 | Hydroxylation |

| M5 | Hydroxylation |

| M6 | Hydroxylation |

| M7 | O-dealkylation |

| M8 | Oxidation |

| M9 | Reduction |

| M10 | Defluorination and Hydroxylation |

| M11 | Defluorination and Hydroxylation |

| M12 | Defluorination and Hydroxylation |

| M13 | Hydroxylation and Oxidation |

| M14 | Hydroxylation and Oxidation |

Note: This table is based on the reported identification of fourteen phase I metabolites.[6][8] The specific m/z values and retention times are typically found in the supplementary data of the source publication.

Experimental Protocols

The in vitro metabolism of this compound has been investigated using established methodologies to identify metabolites and reactive intermediates.

1. In Vitro Incubation with Rat Liver Microsomes (RLM)

-

Objective: To generate and identify phase I metabolites of this compound.

-

System: Pooled rat liver microsomes (RLM) are used as the source of cytochrome P450 and other drug-metabolizing enzymes.[6][7]

-

Procedure:

-

This compound is incubated with RLM in a suitable buffer (e.g., phosphate buffer).

-

The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is essential for CYP450 activity.

-

The incubation is carried out at 37°C for a specified period.

-

The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[9]

-

After centrifugation, the supernatant is collected for analysis.

-

2. Trapping of Reactive Intermediates

-

Objective: To detect and characterize unstable, reactive metabolites.

-

Methodology: The standard RLM incubation is supplemented with trapping agents that form stable adducts with reactive intermediates.[6][7]

-

Trapping Agents Used:

-

Outcome: The formation of stable cyanide, GSH, and methoxylamine adducts provides evidence for the generation of their corresponding reactive precursors.[6] Studies have successfully identified four cyanide adducts, six GSH adducts, and three methoxylamine adducts of this compound.[6][7]

3. Analytical Methodology: LC-MS/MS

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for separating and identifying the metabolites.[6][7]

-

Procedure:

-

The supernatant from the incubation mixture is injected into the HPLC system for chromatographic separation of the parent drug and its metabolites.

-

The separated compounds are then introduced into the mass spectrometer.

-

Full scan mass spectrometry is used to determine the molecular weights of potential metabolites.

-

Product ion scanning (MS/MS) is performed on the parent drug and the potential metabolite ions to obtain fragmentation patterns.

-

The structures of the metabolites are proposed by comparing their fragmentation patterns with that of the parent drug.

-

Caption: Experimental workflow for in vitro metabolite identification.

Conclusion

The in vitro metabolism of this compound is multifaceted, involving a range of Phase I reactions that lead to numerous metabolites. The primary pathways include oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction, predominantly mediated by CYP450 enzymes. A key finding is the bioactivation of this compound to reactive intermediates, particularly from the acrylamide moiety, which has implications for potential toxicity. The detailed characterization of these metabolic pathways and the experimental protocols used to identify them are crucial for the ongoing clinical development of this compound, informing assessments of drug safety, efficacy, and potential interactions. This guide consolidates the current understanding, providing a valuable technical resource for researchers in the pharmaceutical sciences.

References

- 1. This compound | Src | BTK | TargetMol [targetmol.com]

- 2. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism: in vivo-detectable metabolic biomarkers of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spebrutinib's Impact on Osteoclastogenesis and Bone Resorption: A Technical Guide

Executive Summary: Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to pathological bone loss in diseases like rheumatoid arthritis and osteoporosis. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a critical signaling molecule in the differentiation and function of osteoclasts. Spebrutinib (CC-292), an orally administered, covalent BTK inhibitor, has demonstrated a significant impact on inhibiting osteoclastogenesis and reducing bone resorption. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

The Role of BTK in Osteoclast Biology

Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption.[1][2] Their differentiation from monocyte/macrophage precursors is a complex process primarily driven by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][4] The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a cascade of intracellular signaling events crucial for differentiation, activation, and survival.[5]

BTK is a key component of these signaling pathways.[6] It is involved in RANKL-induced signaling that leads to the activation of master transcription factors, such as Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which orchestrates the expression of osteoclast-specific genes.[4][7] Genetic or pharmacological inhibition of BTK has been shown to suppress osteoclast formation and function, making it a promising therapeutic target for bone-lytic diseases.[7][8]

This compound is a potent and irreversible small-molecule inhibitor that covalently binds to the BTK active site.[9] Initially developed for B-cell malignancies and autoimmune diseases, its mechanism of action extends to myeloid cells, including osteoclast precursors.[9][10]

Mechanism of Action: this compound's Inhibition of the RANKL Signaling Pathway

This compound exerts its inhibitory effect on osteoclastogenesis by directly targeting BTK within the RANKL-RANK signaling cascade. Upon RANKL binding, RANK trimerizes and recruits adaptor proteins, most notably TNF receptor-associated factor 6 (TRAF6).[4] This leads to the activation of downstream pathways, including NF-κB and mitogen-activated protein kinases (MAPKs).

Concurrently, this signaling complex activates BTK and phospholipase Cγ2 (PLCγ2), leading to calcium oscillations. This calcium signaling is critical for the auto-amplification and nuclear translocation of NFATc1, the master regulator of osteoclastogenesis.[4] By irreversibly inhibiting BTK, this compound effectively blocks this crucial step, preventing the robust activation of NFATc1 and subsequent expression of genes required for osteoclast differentiation and function.[7]

Caption: this compound inhibits BTK, a key kinase in the RANKL signaling cascade, preventing osteoclastogenesis.

Quantitative Data from Preclinical and Clinical Studies

Studies have demonstrated this compound's efficacy in inhibiting osteoclast activity both in vitro and in human subjects.[9][11] Preclinical investigations showed that this compound treatment leads to a reduction in osteoclastogenesis.[9] This was further substantiated in a clinical study involving patients with active rheumatoid arthritis.

| Parameter | Treatment Group | Dosage | Duration | Outcome | Statistical Significance | Reference |

| Serum CTX-I | RA Patients | 375 mg/day (oral) | 4 Weeks | Significant reduction in the bone resorption biomarker | P < 0.05 | [11] |

| BTK Occupancy | RA Patients | 375 mg/day (oral) | 4 Weeks | Median BTK occupancy of 83% in peripheral blood | - | [10][11] |

| Osteoclastogenesis | Primary Human Cells | In Vitro | - | Inhibition of osteoclast formation | - | [9][11] |

CTX-I: C-terminal telopeptide of type I collagen

These findings confirm that this compound achieves high target engagement in humans and that this engagement translates into a measurable reduction in a key biomarker of systemic bone resorption.[11]

Key Experimental Protocols

The evaluation of this compound's effect on osteoclasts involves standardized in vitro assays.

In Vitro Osteoclast Differentiation Assay

This assay quantifies the ability of this compound to inhibit the formation of mature osteoclasts from precursor cells.

Methodology:

-

Precursor Cell Isolation: Isolate osteoclast precursors, such as bone marrow macrophages (BMMs) from mice or human CD14+ monocytes from peripheral blood.

-

Cell Culture: Plate the precursor cells at a suitable density (e.g., 1x10⁴ cells/well in a 96-well plate). Culture the cells in α-MEM supplemented with 10% FBS and M-CSF (e.g., 30 ng/mL) for 2-3 days to induce proliferation and RANK expression.

-

Differentiation Induction: Replace the medium with fresh medium containing M-CSF and RANKL (e.g., 50 ng/mL) to initiate osteoclast differentiation.

-

Treatment: Add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for an additional 4-7 days, replacing the medium every 2-3 days.

-

Staining and Quantification: Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts. Count TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope.

Caption: Standard workflow for assessing the impact of this compound on osteoclast differentiation in vitro.

Bone Resorption (Pit) Assay

This functional assay measures the ability of mature osteoclasts to resorb bone matrix in the presence of an inhibitor.

Methodology:

-

Generate Mature Osteoclasts: Differentiate osteoclast precursors into mature osteoclasts as described in section 4.1.

-

Plating on Resorbable Substrate: Lift the mature osteoclasts and re-plate them onto a resorbable substrate, such as dentin slices or calcium phosphate-coated plates.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Culture for 24-48 hours to allow for resorption.

-

Visualization and Quantification: Remove the cells (e.g., with sonication or bleach). Stain the substrate (e.g., with toluidine blue) to visualize resorption pits. Capture images using microscopy and quantify the total resorbed area using image analysis software (e.g., ImageJ).

Western Blotting for Signaling Pathway Analysis

This technique is used to determine how this compound affects key proteins in the RANKL signaling pathway.

Methodology:

-

Cell Culture and Starvation: Culture osteoclast precursors (BMMs) to near confluency. Serum-starve the cells for 2-4 hours to reduce baseline signaling.

-

Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with RANKL for short time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Immediately lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-BTK, BTK, p-PLCγ2, PLCγ2, p-ERK, ERK).

-

Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This compound effectively inhibits osteoclastogenesis and reduces bone resorption by targeting BTK, a critical kinase in the RANKL signaling pathway.[9][11] Clinical data corroborates these in vitro findings, demonstrating a significant reduction in the bone resorption marker CTX-I in patients.[11] The methodologies outlined provide a robust framework for further investigation into BTK inhibitors for bone diseases.

Future research should focus on elucidating the precise downstream effects of BTK inhibition beyond NFATc1, exploring potential synergistic effects with other anti-resorptive agents, and evaluating the long-term impact of this compound on bone architecture and fracture risk in relevant patient populations.

References

- 1. New Insights Into Osteoclast Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Advances in osteoclast biology reveal potential new drug targets and new roles for osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. The orally available Btk inhibitor ibrutinib (PCI-32765) protects against osteoclast-mediated bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bruton's tyrosine kinase (Btk) inhibitor tirabrutinib suppresses osteoclastic bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Spebrutinib In Vitro Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib (also known as CC-292) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell development, activation, proliferation, and survival.[1] By covalently binding to the cysteine residue (Cys481) in the active site of BTK, this compound effectively blocks its kinase activity.[2] This inhibitory action disrupts the downstream signaling cascade, making this compound a promising therapeutic agent for B-cell malignancies and autoimmune diseases.[1]

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data on the in vitro activity of this compound.

Table 1: Inhibitory Activity of this compound

| Assay Type | Cell Type/Target | IC50 Value | Reference |

| BTK Kinase Assay | Recombinant BTK | 0.5 nM | |

| B-Cell Proliferation | Primary Human B-Cells | 0.7 µM | [1] |

| T-Cell Proliferation | Primary Human T-Cells | 4.6 µM | [1] |

Table 2: Effects of this compound on Cellular Functions

| Cellular Function | Cell Type | Assay | Key Findings | Reference |

| Cytokine Production | Primary Human Myeloid and Lymphoid Cells | ELISA | Reduced production of IL-6 and other inflammatory cytokines. | [1] |

| B-Cell Activation | Primary Human B-Cells | Flow Cytometry | Reduced expression of activation markers CD86, CD40, CD54, and CD69. | [1] |

| Plasmablast Differentiation | Primary Human B-Cells | Flow Cytometry | Inhibited differentiation of B-cells into plasmablasts. | [1] |

| IgG Production | Primary Human B-Cells | ELISA | Inhibited secretion of IgG. | [1] |

| Osteoclastogenesis | Primary Human Osteoclasts | In vitro differentiation assay | Reduced osteoclast formation. | [1] |

Experimental Protocols

B-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the inhibitory effect of this compound on the proliferation of B-lymphocytes following stimulation of the B-cell receptor.

Materials:

-

Primary human B-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (dissolved in DMSO)

-

Anti-IgM antibody (for B-cell stimulation)

-

CpG oligodeoxynucleotide (for B-cell stimulation)

-

[³H]-Thymidine (1 µCi/well)

-

96-well cell culture plates

-

Cell harvester

-

Liquid scintillation counter

Protocol:

-

Isolate primary B-cells from peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit.

-

Resuspend the purified B-cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be less than 0.1%.

-

Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.

-

Incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.

-

Prepare a stimulation cocktail containing anti-IgM antibody (e.g., 10 µg/mL) and CpG (e.g., 10 µg/mL) in complete RPMI-1640 medium.

-

Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay determines the ability of this compound to induce apoptosis in B-cell lines.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, Raji)

-

Complete RPMI-1640 medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed B-cell lymphoma cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).

-

Harvest the cells (both adherent and floating) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot for BTK Signaling Pathway

This assay is used to assess the effect of this compound on the phosphorylation of key proteins in the BTK signaling pathway.

Materials:

-

B-cell lymphoma cell line

-

Complete RPMI-1640 medium

-

This compound (dissolved in DMSO)

-

Anti-IgM antibody (for stimulation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed B-cell lymphoma cells and grow until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the total protein and loading control.

Visualizations

Caption: this compound inhibits BTK in the BCR signaling pathway.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Caption: General workflow for Western Blot analysis.

References

- 1. This compound (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive intermediates formation and bioactivation pathways of this compound revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Spebrutinib-Based High-Throughput Screening Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib (CC-292) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By covalently binding to the cysteine residue Cys481 in the active site of BTK, this compound effectively blocks its kinase activity, thereby inhibiting downstream signaling pathways crucial for B-cell proliferation, survival, and activation.[2] This mechanism of action makes BTK an attractive therapeutic target for various B-cell malignancies and autoimmune diseases.[3]

These application notes provide a comprehensive guide for establishing a robust high-throughput screening (HTS) assay to identify and characterize novel BTK inhibitors using this compound as a reference compound. The protocols herein describe the use of the ADP-Glo™ Kinase Assay, a luminescent-based platform suitable for HTS, due to its high sensitivity, broad dynamic range, and scalability.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a universal, homogeneous luminescent assay that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining adenosine triphosphate (ATP). In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Signaling Pathway of this compound Target: BTK

This compound targets BTK, a key component of the B-cell receptor (BCR) signaling cascade. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade leading to calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation, survival, and differentiation. This compound's irreversible inhibition of BTK disrupts this entire pathway.

Experimental Protocols

Materials and Reagents

-

BTK Enzyme: Recombinant human BTK (e.g., Promega, Cat.# V2941)

-

Substrate: Poly (4:1 Glu, Tyr) peptide (e.g., SignalChem, Cat.# P61-58)

-

ATP: 10 mM solution (e.g., Promega, Cat.# V9101)

-

ADP-Glo™ Kinase Assay Kit: (Promega, Cat.# V9101)

-

This compound: (Various suppliers)

-

Control Inhibitor: Staurosporine (e.g., Promega)

-

Assay Plates: White, opaque 384-well plates (e.g., Corning, Cat.# 4514)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[4]

-

DMSO: ACS grade

Primary High-Throughput Screening (HTS) Protocol

This protocol is designed for screening a compound library to identify initial "hits" that inhibit BTK activity.

-

Compound Plating:

-

Prepare a 10 mM stock solution of this compound and library compounds in 100% DMSO.

-

Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate.

-

For control wells, add 50 nL of DMSO (for 100% activity) and 50 nL of a high concentration of this compound (e.g., 10 µM, for 0% activity).

-

-

Enzyme and Substrate/ATP Mix Preparation:

-

Prepare the 2X BTK enzyme solution by diluting the BTK stock in Kinase Buffer. The final concentration should be determined by enzyme titration (see Assay Development section), typically around 2-4 ng/well.

-

Prepare the 2X Substrate/ATP mix in Kinase Buffer. The final concentrations will be 10 µM ATP and 0.2 mg/mL Poly (4:1 Glu, Tyr) peptide.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X BTK enzyme solution to each well of the assay plate containing the compounds.

-

Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well.

-

The final reaction volume is 10 µL.

-

Mix the plate on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Read the luminescence on a plate reader.

-

Secondary Assay Protocol: IC₅₀ Determination

This protocol is for determining the potency (IC₅₀ value) of the hit compounds identified in the primary screen.

-

Compound Preparation:

-

Prepare a serial dilution of the hit compounds and this compound in 100% DMSO, typically starting from 10 mM. A 10-point, 3-fold dilution series is recommended.

-

-

Compound Plating:

-

Transfer 50 nL of each concentration of the serially diluted compounds to a 384-well assay plate. Include DMSO-only and high-concentration inhibitor controls.

-

-

Kinase Reaction and Signal Detection:

-

Follow steps 2-4 of the Primary HTS Protocol.

-

-

Data Analysis:

-

Normalize the data using the DMSO (100% activity) and high-concentration inhibitor (0% activity) controls.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

HTS Assay Workflow and Hit Validation